7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a benzyloxy group attached to the seventh position of a dihydronaphthalenone core
Scientific Research Applications
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of a naphthalene derivative with benzyl alcohol in the presence of a suitable catalyst.
Reduction: The resulting intermediate is then subjected to reduction conditions to form the dihydronaphthalenone core. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: NaOH, KOtBu
Major Products Formed
Oxidation: Ketones, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted naphthalenones
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group plays a crucial role in its reactivity and binding affinity. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors, leading to altered cellular responses.
Free Radical Scavenging: The compound’s antioxidant properties enable it to scavenge free radicals, reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a hydroxy group instead of a benzyloxy group.
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Contains a methoxy group instead of a benzyloxy group.
7-(Phenylthio)-3,4-dihydronaphthalen-1(2H)-one: Features a phenylthio group in place of the benzyloxy group.
Uniqueness
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDBZGNCWHCCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555350 | |
Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32263-64-2 | |
Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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